

An In-depth Technical Guide to 2-Oxaspiro[3.5]nonane-7-methanamine

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and potential applications of **2-Oxaspiro[3.5]nonane-7-methanamine**. This spirocyclic amine is a valuable building block in medicinal chemistry and drug discovery due to its unique three-dimensional structure. This document summarizes its known properties and provides a generalized framework for its synthesis and characterization. All quantitative data is presented in structured tables, and a conceptual experimental workflow is visualized.

Introduction

Spirocyclic scaffolds have garnered significant interest in medicinal chemistry as they offer a departure from traditional flat, aromatic structures, leading to compounds with improved physicochemical properties and novel biological activities. **2-Oxaspiro[3.5]nonane-7-methanamine**, with its oxetane and cyclohexane rings sharing a single carbon atom, presents a unique conformational rigidity that can be exploited in the design of new therapeutic agents. This guide aims to consolidate the available information on this compound to aid researchers in its application.

Molecular Structure and Identification



The fundamental structural and identifying information for **2-Oxaspiro**[3.5]nonane-7-methanamine is summarized below.

Identifier	Value	Source(s)
IUPAC Name	(2-Oxaspiro[3.5]nonan-7- yl)methanamine	[1][2]
CAS Number	1256667-38-5	[1][2][3]
Molecular Formula	C ₉ H ₁₇ NO	[1][2]
Canonical SMILES	NCC1CCC2(CC1)COC2	[2]
InChI Key	FUZYOWNKZDPRNX- UHFFFAOYSA-N	[1][2]

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below. It is important to note that detailed experimental data for this specific compound is not widely available in published literature; some values may be predicted.

Property	Value	Source(s)
Molecular Weight	155.24 g/mol	[1]
Purity	Typically ≥95% (commercial grade)	[1]
Appearance	Solid (predicted)	[4]
XlogP (predicted)	0.3	[5]

Synthesis and Characterization: A Conceptual Framework

While a specific, detailed experimental protocol for the synthesis of **2-Oxaspiro**[**3.5**]**nonane-7-methanamine** is not readily available in the peer-reviewed literature, a general synthetic



strategy can be conceptualized based on the synthesis of similar spirocyclic amines. A plausible approach would involve the reductive amination of a corresponding ketone precursor, 2-Oxaspiro[3.5]nonan-7-one.

Hypothetical Experimental Protocol: Reductive Amination

Objective: To synthesize **2-Oxaspiro**[**3.5**]**nonane-7-methanamine** from 2-Oxaspiro[3.5]nonan-7-one.

Materials:

- 2-Oxaspiro[3.5]nonan-7-one
- Ammonia (or an ammonium salt such as ammonium acetate)
- A reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride)
- Anhydrous methanol or ethanol
- Diethyl ether or ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate or magnesium sulfate
- Hydrochloric acid (for salt formation, if desired)

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 2-Oxaspiro[3.5]nonan-7-one (1.0 eq) and an excess of the ammonia source (e.g., ammonium acetate, 5-10 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
- Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.



- Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add the reducing agent (e.g., sodium cyanoborohydride, 1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Workup: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the bulk of the methanol. Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
- Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Further Purification: The crude amine can be further purified by column chromatography on silica gel or by distillation under reduced pressure. Alternatively, the amine can be converted to its hydrochloride salt by treatment with HCl in ether for easier handling and purification by recrystallization.

Characterization

The structure and purity of the synthesized **2-Oxaspiro[3.5]nonane-7-methanamine** would be confirmed using a suite of standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm
 the chemical structure by showing the expected signals and multiplicities for the protons and
 carbons in the molecule.
- Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition.
- Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretches of the primary amine and the C-O stretch of the oxetane ring.



Biological and Medicinal Chemistry Context

While specific biological targets for **2-Oxaspiro**[**3.5**]**nonane-7-methanamine** are not yet identified in the public domain, the broader class of spirocyclic amines has shown promise in drug discovery. The rigid, three-dimensional nature of the spirocyclic core can lead to enhanced binding affinity and selectivity for biological targets compared to more flexible, linear, or planar analogs.

Potential areas of investigation for this compound and its derivatives include:

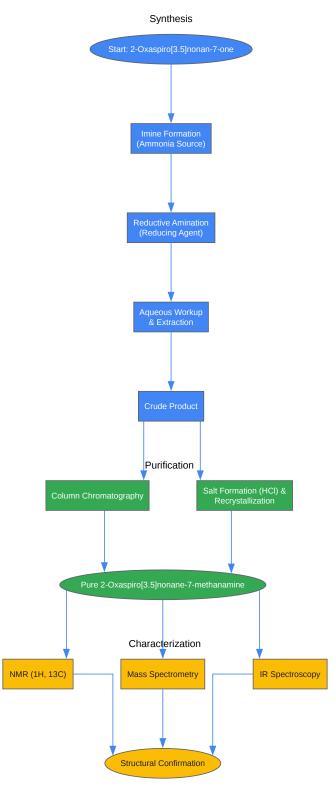
- G-Protein Coupled Receptors (GPCRs): Derivatives of similar azaspiro[3.5]nonanes have been investigated as GPR119 agonists.[6]
- Ion Channels: The amine functionality and spirocyclic structure could lead to interactions with various ion channels.
- Enzyme Inhibitors: The scaffold can be functionalized to target the active sites of various enzymes.

Visualized Experimental Workflow

The following diagram illustrates a conceptual workflow for the synthesis and characterization of **2-Oxaspiro[3.5]nonane-7-methanamine**.



Conceptual Synthesis and Characterization Workflow



Click to download full resolution via product page



Caption: Conceptual workflow for the synthesis and characterization of **2- Oxaspiro**[3.5]nonane-7-methanamine.

Conclusion

2-Oxaspiro[3.5]nonane-7-methanamine is a promising, yet underexplored, building block for medicinal chemistry. Its rigid, three-dimensional structure makes it an attractive scaffold for the development of novel therapeutics. While detailed experimental data is currently sparse in the public domain, this guide provides the foundational knowledge of its structure and properties, along with a conceptual framework for its synthesis and characterization, to facilitate its use in research and drug discovery endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. cymitquimica.com [cymitquimica.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. chiralen.com [chiralen.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. Buy N-methyl-2-oxaspiro[3.5]nonan-7-amine [smolecule.com]
- 6. 2-Oxa-7-azaspiro[3.5]nonane | C7H13NO | CID 21955284 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Oxaspiro[3.5]nonane-7-methanamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1375388#2-oxaspiro-3-5-nonane-7-methanamine-molecular-structure]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com